molecular formula C11H14N2O B8246278 (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246278
M. Wt: 190.24 g/mol
InChI Key: WKIUPAOWYKIJIH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features an oxazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(pyridin-2-ylmethyl)amine with ethyl glyoxylate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-(pyridin-2-ylmethyl)oxazole: Lacks the chiral center and dihydro structure.

    2-(Pyridin-2-ylmethyl)-4,5-dihydrothiazole: Contains a thiazole ring instead of an oxazole ring.

    4-Ethyl-2-(pyridin-2-ylmethyl)-5,6-dihydrooxazine: Features an oxazine ring, differing in the nitrogen position.

Uniqueness

(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its chiral nature and the specific arrangement of the oxazole and pyridine rings. This configuration allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(4S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIUPAOWYKIJIH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.